![molecular formula C19H16N2O4 B5508945 methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate often involves multi-step reactions, starting from acetoacetic esters or other precursors, leading to various heterocyclic systems. For instance, Selič, Grdadolnik, and Stanovnik (1997) described the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for creating pyrido[1,2-a]pyrimidin-4-ones and other heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is often analyzed using X-ray crystallography and spectroscopic methods. Şahin et al. (2015) conducted a comprehensive study on the molecular structure, vibrational frequencies, and NMR chemical shifts of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate using density functional theory (DFT) and various spectroscopic techniques (Şahin et al., 2015).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, leading to the formation of different heterocyclic systems. For example, synthesis involving ethyl bromopyruvate and thioureas leads to the formation of pyrazol-3-ones and oxadiazoles, showcasing the versatility of these compounds in organic synthesis as described by Rajanarendar, Karunakar, and Ramu (2006) (Rajanarendar, Karunakar, & Ramu, 2006).
Physical Properties Analysis
The physical properties of methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those conducted by Burns and Hagaman (1993) on monofluorinated molecules provide insights into the structural and physical properties essential for understanding these compounds' behavior in different environments (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the application of these compounds in synthetic chemistry. The study on the product selectivity of thermal Buchner reactions by Serebryannikova et al. (2021) highlights the complex nature of these compounds' reactivity and their potential for creating novel heterocyclic systems (Serebryannikova et al., 2021).
Scientific Research Applications
Hydrogen-Bonded Molecular Structures
Studies on isomeric reaction products of similar compounds have led to insights into hydrogen-bonded molecular structures. In one study, molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex sheets formed by N-H...N, N-H...O, and C-H...O hydrogen bonds. These structures showcase the intricate molecular interactions that can occur, which are essential for understanding molecular assembly and designing new materials with specific properties (Portilla et al., 2007).
Chemical Reagents and Synthesis Techniques
Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been developed as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and amino acid derivatives. This reagent allows for a simple, racemization-free phthaloylation process, which is crucial for the synthesis of various bioactive compounds and pharmaceuticals (Casimir, Guichard, & Briand, 2002).
Mesophase Behavior of Liquid Crystals
The research into the mesophase behavior of liquid crystals has been significantly advanced by studying compounds with similar chemical structures. For instance, the effect of lateral methyl substitution on the mesophase behavior of laterally methyl-substituted phenyl azo benzoates has been thoroughly investigated. Such studies are vital for the development of new liquid crystal displays and other optical devices, as they help understand how molecular modifications can influence the liquid crystalline phases and their properties (Naoum, Fahmi, Alaasar, & Ahmed, 2011).
Crystal Engineering and Phase Transitions
Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, exhibits unique behavior under high pressure, transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This finding is pivotal for crystal engineering, offering insights into how pressure can be used as a tool to induce phase transitions and manipulate the crystal structure for specific applications (Johnstone et al., 2010).
properties
IUPAC Name |
methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-8-4-3-5-9-13)18(22)20-15-11-7-6-10-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBERLZEXRMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate |
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